molecular formula C9H6N4O4 B2397570 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1006952-46-0

1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2397570
CAS No.: 1006952-46-0
M. Wt: 234.171
InChI Key: RKFUNTVOSNYPMG-UHFFFAOYSA-N
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Description

1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both a nitropyridine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 5-nitropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitropyridine derivatives.

Scientific Research Applications

1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-nitropyridine-2-carboxylic acid: Shares the nitropyridine moiety but lacks the pyrazole ring.

    1H-pyrazole-4-carboxylic acid: Contains the pyrazole ring but lacks the nitropyridine moiety.

Uniqueness

1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the nitropyridine and pyrazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-9(15)6-3-11-12(5-6)8-2-1-7(4-10-8)13(16)17/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFUNTVOSNYPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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